![molecular formula C12H14O B14625796 [(Hex-1-yn-3-yl)oxy]benzene CAS No. 57872-42-1](/img/structure/B14625796.png)
[(Hex-1-yn-3-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Hex-1-yn-3-yl)oxy]benzene, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It is a derivative of benzene, where a hexynyl group is attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with hexyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with hex-1-yne.
Industrial Production Methods
Industrial production of 1-Hexynylbenzene may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can enhance the scalability and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexynylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens, nitrating agents, and sulfonating agents.
Hydrogenation: The triple bond in the hexynyl group can be hydrogenated to form hexylbenzene.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas at elevated pressures.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-Hexynylbenzene.
Hydrogenation: The major product is hexylbenzene.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids, ketones, or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Hexynylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hexynylbenzene in various reactions involves:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.
Hydrogenation: The triple bond in the hexynyl group is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Oxidation: The hexynyl group undergoes oxidative cleavage or functionalization, depending on the oxidizing agent used.
Vergleich Mit ähnlichen Verbindungen
1-Hexynylbenzene can be compared with other similar compounds, such as:
1-Phenyl-1-hexyne: Similar structure but with different reactivity due to the position of the triple bond.
Butylphenylacetylene: Another derivative with a different alkyl group attached to the benzene ring.
1-Butyl-2-phenylacetylene: Similar compound with a different substitution pattern on the benzene ring.
These comparisons highlight the unique reactivity and applications of 1-Hexynylbenzene in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57872-42-1 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
hex-1-yn-3-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h2,5-7,9-11H,3,8H2,1H3 |
InChI-Schlüssel |
JKWSOZACQVNQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

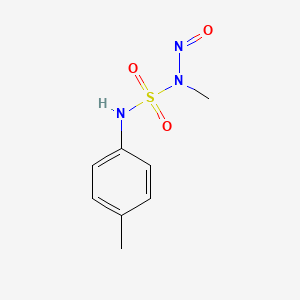
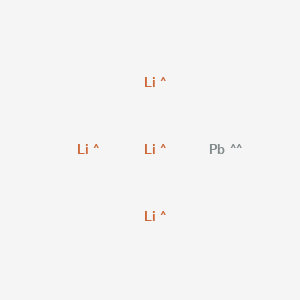
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
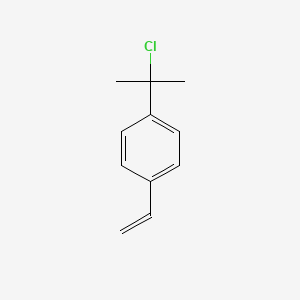
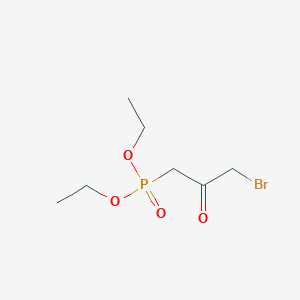
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
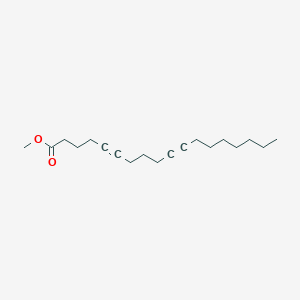
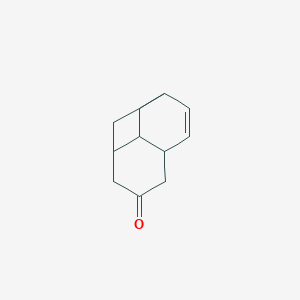
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
